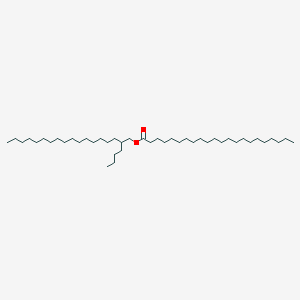
2-Butyloctadecyl docosanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
2-Butyloctadecyl docosanoate can be synthesized through the esterification of docosanoic acid with 2-butyloctadecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
2-Butyloctadecyl docosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol and acid.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Docosanoic acid and 2-butyloctadecanol.
Reduction: 2-Butyloctadecanol and docosanoic acid.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
2-Butyloctadecyl docosanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and cell membrane studies.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants.
作用机制
The mechanism of action of 2-butyloctadecyl docosanoate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes .
相似化合物的比较
Similar Compounds
Docosanoic acid: A fatty acid with similar chain length but lacking the ester functional group.
2-Butyloctadecanol: An alcohol with a similar structure but without the ester linkage.
Behenic acid: Another long-chain fatty acid with comparable properties.
Uniqueness
2-Butyloctadecyl docosanoate is unique due to its ester functional group, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in applications requiring specific interactions with lipid membranes and enzymes .
属性
CAS 编号 |
375859-21-5 |
|---|---|
分子式 |
C44H88O2 |
分子量 |
649.2 g/mol |
IUPAC 名称 |
2-butyloctadecyl docosanoate |
InChI |
InChI=1S/C44H88O2/c1-4-7-10-12-14-16-18-20-22-23-24-25-26-28-30-32-34-36-38-41-44(45)46-42-43(39-9-6-3)40-37-35-33-31-29-27-21-19-17-15-13-11-8-5-2/h43H,4-42H2,1-3H3 |
InChI 键 |
WTFLOVQXVYGRGG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CCCC)CCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14236391.png)
![4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14236395.png)
![4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine](/img/structure/B14236405.png)
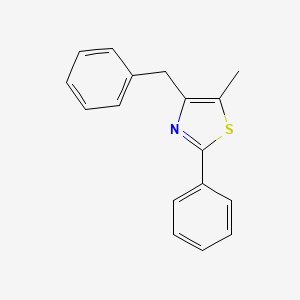
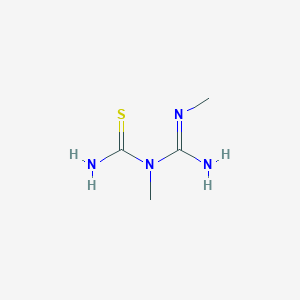
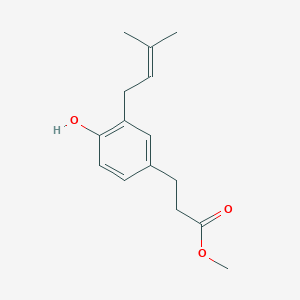
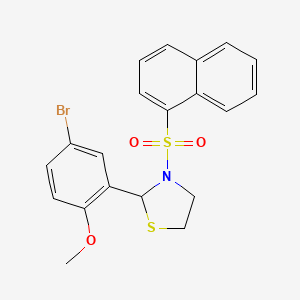
![Acetamide, N-[2-(phenylseleno)phenyl]-](/img/structure/B14236428.png)

![Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl-](/img/structure/B14236434.png)
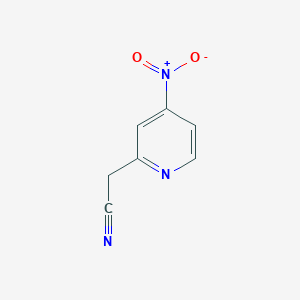
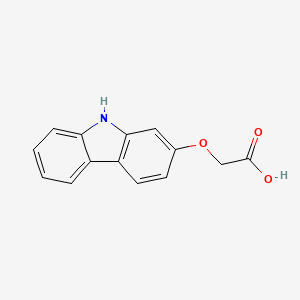
![[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid](/img/structure/B14236479.png)
![3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one](/img/structure/B14236484.png)
